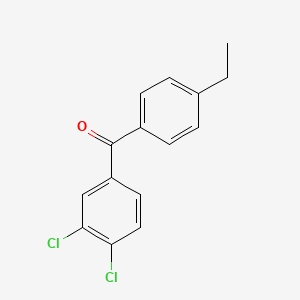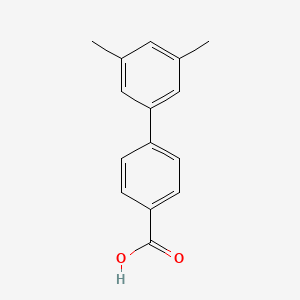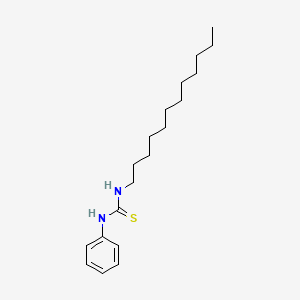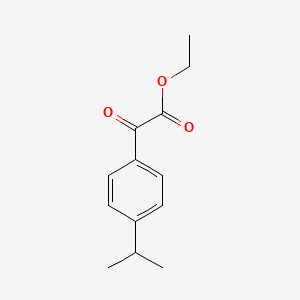
1-(4-Methoxyphenyl)-2-quinoxalin-2-ylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methoxyphenyl)-2-quinoxalin-2-ylethanone (also known as 4-Methoxyquinoxaline-2-one) is a heterocyclic compound that is widely used in scientific research. It has been used in a variety of applications, including as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a substrate for enzyme-catalyzed reactions. 4-Methoxyquinoxaline-2-one has also been studied for its potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and Alzheimer’s disease.
Wissenschaftliche Forschungsanwendungen
Anti-Dengue Virus Agents
Derivatives of quinoxaline, including structures related to "1-(4-Methoxyphenyl)-2-quinoxalin-2-ylethanone," have been synthesized and evaluated for their potential as dengue virus (DENV) replication inhibitors. Compounds exhibiting significant inhibition of DENV RNA expression have been identified, with some showing better potency than ribavirin, a known antiviral drug. These compounds were found to inhibit DENV replication by suppressing DENV-induced COX-2 expression, indicating potential as lead compounds for developing anti-DENV agents (Tseng et al., 2019).
Optical and Morphological Studies
Quinoxaline derivatives have been synthesized and characterized for their optical properties and morphological structures. Studies have shown that these compounds exhibit interesting behaviors such as solvatochromism and aggregation-induced emission (AIE), attributed to their molecular structure, which includes electron-donating and electron-withdrawing groups. These findings suggest applications in materials science, particularly in the development of fluorescent materials and sensors (Rajalakshmi & Palanisami, 2020).
Catalytic Formation of Ketones
Research has explored the use of quinoxaline derivatives in catalytic processes for forming aryl ketones, which are crucial in the synthesis of pharmaceuticals. Methods involving rhodium chelation-assisted C-O bond activation have been developed, offering efficient pathways to synthesize compounds with potential medicinal applications. This illustrates the role of quinoxaline derivatives in facilitating organic synthesis and drug development (Wang et al., 2013).
Antibacterial Activity
Novel quinoxaline sulfonamides synthesized from "1-(4-Methoxyphenyl)-2-quinoxalin-2-ylethanone" have shown antibacterial activities against Staphylococcus spp. and Escherichia coli. This indicates the potential of quinoxaline derivatives in developing new antibacterial agents, highlighting their importance in addressing antibiotic resistance (Alavi et al., 2017).
Fluorescent Labeling Reagents
Quinoxaline derivatives have been identified as novel fluorophores with strong fluorescence in a wide pH range of aqueous media. Their stable and distinct spectroscopic properties make them suitable for use as fluorescent labeling reagents in biomedical analysis, offering tools for the detection and quantification of biological molecules (Hirano et al., 2004).
Eigenschaften
IUPAC Name |
1-(4-methoxyphenyl)-2-quinoxalin-2-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-21-14-8-6-12(7-9-14)17(20)10-13-11-18-15-4-2-3-5-16(15)19-13/h2-9,11H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COQZLLWINFFGSG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CC2=NC3=CC=CC=C3N=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70375479 |
Source


|
| Record name | 1-(4-methoxyphenyl)-2-quinoxalin-2-ylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-2-quinoxalin-2-ylethanone | |
CAS RN |
73100-63-7 |
Source


|
| Record name | 1-(4-methoxyphenyl)-2-quinoxalin-2-ylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2',4'-Difluoro-[1,1'-biphenyl]-4-amine](/img/structure/B1349926.png)









